molecular formula C17H22O2 B042079 3,5-Diprenyl-4-hydroxybenzaldehyde CAS No. 52275-04-4

3,5-Diprenyl-4-hydroxybenzaldehyde

Cat. No. B042079
CAS RN: 52275-04-4
M. Wt: 258.35 g/mol
InChI Key: OHVUELCNFASQGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxybenzaldehyde derivatives typically involves reactions that introduce substituents into the benzaldehyde framework. For example, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes can be catalyzed by rhodium-based systems, leading to the formation of various substituted phenols (Kokubo et al., 1999). Such methodologies might be adaptable for the synthesis of 3,5-diprenyl-4-hydroxybenzaldehyde by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of hydroxybenzaldehyde derivatives is often analyzed through spectroscopic methods and X-ray crystallography. The crystal structure of related compounds provides insight into the molecular geometry and electron distribution, which are crucial for understanding the reactivity and properties of 3,5-diprenyl-4-hydroxybenzaldehyde derivatives. For example, chelate structures of hydroxybenzaldehyde thiosemicarbazones have been characterized, revealing complex geometry and bonding features (Ülküseven et al., 2008).

Chemical Reactions and Properties

Hydroxybenzaldehyde derivatives undergo various chemical reactions, reflecting their rich chemistry. For instance, the photophysical properties of related compounds indicate intramolecular charge transfer and hydrogen bonding effects, which are significant for understanding the reactivity of 3,5-diprenyl-4-hydroxybenzaldehyde (Stalin & Rajendiran, 2005). These properties are influenced by the molecular structure, particularly the presence and position of substituents.

Scientific Research Applications

3,5-Diprenyl-4-hydroxybenzaldehyde is a natural phenol found in the herbs of Piper aduncum . It has a molecular formula of C17H22O2 and a molecular weight of 258.36 g/mol . This compound is typically stored at 2-8°C .

One potential application of 3,5-Diprenyl-4-hydroxybenzaldehyde is in the field of microbiology. It has been found to have the ability to inhibit biofilm formation in certain strains . This suggests that it could be used to study the potential synergistic effect of clinically relevant antibiotics .

properties

IUPAC Name

4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVUELCNFASQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diprenyl-4-hydroxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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